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An In-depth Technical Guide to the Molecular Structure and Bonding of Cyanogen Iodide

Introduction
Cyanogen iodide (ICN) is a pseudohalogen compound with the chemical formula ICN.[1] It is

a highly toxic and volatile white crystalline solid characterized by a pungent odor.[2] As a linear

triatomic molecule, its structural simplicity has made it a subject of numerous spectroscopic

and theoretical investigations aimed at understanding its fundamental molecular properties.

This guide provides a comprehensive overview of the molecular structure, bonding, and key

physicochemical properties of cyanogen iodide, intended for researchers, scientists, and

professionals in drug development and related fields. It details the experimental methodologies

employed for its structural characterization and presents quantitative data in a structured

format.

Molecular Structure and Bonding
The molecular geometry of cyanogen iodide is linear, with the atoms arranged in the order I-

C-N.[1] This linear arrangement results in a bond angle of approximately 180°. The bonding

within the molecule consists of a single covalent bond between the iodine and carbon atoms

and a triple bond between the carbon and nitrogen atoms, represented as I-C≡N.[1]

The central carbon atom is sp-hybridized, forming two sigma (σ) bonds, one with the iodine

atom and one with the nitrogen atom. The remaining two p-orbitals of the carbon atom overlap

with two p-orbitals of the nitrogen atom to form two pi (π) bonds, resulting in the C≡N triple
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bond. The significant difference in electronegativity between the iodine, carbon, and nitrogen

atoms leads to a polar molecule with a notable dipole moment.

Quantitative Data Summary
The molecular and physical properties of cyanogen iodide have been extensively studied and

are summarized in the tables below.

Table 1: Molecular Properties of Cyanogen Iodide

Property Value Reference

I-C Bond Length 1.992 Å [3]

C≡N Bond Length 1.160 Å [3]

I-C-N Bond Angle 180° [3]

Rotational Constant (B₀) 3225.1 MHz

Dipole Moment (μ) 3.71 D [2]

Table 2: Physical and Thermochemical Properties of Cyanogen Iodide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3343156?utm_src=pdf-body
https://www.benchchem.com/product/b3343156?utm_src=pdf-body
https://en.wikipedia.org/wiki/Gas_electron_diffraction
https://en.wikipedia.org/wiki/Gas_electron_diffraction
https://en.wikipedia.org/wiki/Gas_electron_diffraction
https://pubchem.ncbi.nlm.nih.gov/compound/cyanogen%20iodide
https://www.benchchem.com/product/b3343156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3343156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molar Mass 152.92 g/mol [1]

Appearance White crystalline solid [1][2]

Density 1.84 g/cm³ [1]

Melting Point 146.7 °C [1]

Vibrational Frequencies

ν₁(C≡N stretch): 2188

cm⁻¹ν₂(I-C stretch): 486

cm⁻¹ν₃(bend): 305 cm⁻¹

[3]

Standard Enthalpy of

Formation (ΔfH°₂₉₈, solid)
166.2 kJ/mol [4]

Standard Enthalpy of

Formation (ΔfH°₂₉₈, gas)
225.5 kJ/mol [4]

Enthalpy of Sublimation

(ΔsubH°)
59.90 kJ/mol [2]

Experimental Protocols
Chemical Synthesis of Cyanogen Iodide
A common laboratory-scale synthesis of cyanogen iodide involves the reaction of iodine with

an alkali metal cyanide, typically sodium cyanide, in an aqueous solution.

Materials and Equipment:

Three-necked round-bottom flask

Mechanical stirrer

Thermometer

Dropping funnel

Ice-water bath
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Separatory funnel

Rotary evaporator

Sintered glass funnel

Sodium cyanide (NaCN)

Iodine (I₂)

Deionized water

Diethyl ether (peroxide-free)

Chloroform

Procedure:

A solution of sodium cyanide (0.55 mol) in 100 ml of water is prepared and placed in a three-

necked flask equipped with a stirrer and thermometer. The flask is cooled to 0°C in an ice-

water bath.

Solid iodine (0.50 mol) is added portion-wise to the stirred cyanide solution over 30-40

minutes, maintaining the temperature at 0°C.

After the addition of iodine is complete, the reaction is stirred for an additional 10 minutes.

120 ml of cold, peroxide-free diethyl ether is added to the mixture and stirred to dissolve the

precipitated cyanogen iodide.

The mixture is transferred to a separatory funnel, and the aqueous layer is separated.

The aqueous layer is extracted two more times with 100 ml and 80 ml portions of cold diethyl

ether.

The combined ethereal extracts are collected, and the ether is removed under reduced

pressure using a rotary evaporator at room temperature.
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The crude product is purified by recrystallization from boiling chloroform to yield colorless

crystals of cyanogen iodide.

Structural Determination Methodologies
The precise molecular structure of cyanogen iodide has been determined using a combination

of spectroscopic and diffraction techniques, often complemented by computational methods.

Principle: Microwave spectroscopy measures the transitions between rotational energy levels

of gas-phase molecules. For a linear molecule like ICN, the rotational spectrum consists of a

series of nearly equally spaced lines. The frequencies of these lines are related to the moment

of inertia of the molecule, from which the internuclear distances (bond lengths) can be

accurately determined.

Generalized Experimental Protocol:

A solid sample of cyanogen iodide is sublimated to produce a low-pressure gas.

The gaseous sample is introduced into a waveguide or resonant cavity of a microwave

spectrometer.

Microwave radiation is swept over a range of frequencies, and the absorption of radiation by

the sample is detected.

The frequencies of the rotational transitions are measured with high precision.

From the observed transition frequencies, the rotational constant (B) is determined.

The moment of inertia (I) is calculated from the rotational constant.

For a linear triatomic molecule, the moment of inertia is a function of the masses of the

atoms and the two bond lengths. By studying isotopically substituted molecules (e.g.,

I¹³C¹⁴N, I¹²C¹⁵N), a second independent moment of inertia can be determined, allowing for

the unambiguous calculation of both the I-C and C-N bond lengths.

Principle: In gas-phase electron diffraction, a high-energy beam of electrons is scattered by the

molecules in a gaseous sample.[3] The scattered electrons produce a diffraction pattern that is

dependent on the internuclear distances within the molecules.[3] Analysis of this pattern
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provides information about the bond lengths, bond angles, and vibrational amplitudes of the

molecule.[5]

Generalized Experimental Protocol:

A gaseous jet of cyanogen iodide is introduced into a high-vacuum chamber.

A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed through the

gas jet.

The scattered electrons are detected on a photographic plate or a 2D detector, creating a

diffraction pattern of concentric rings.

The intensity of the scattered electrons is measured as a function of the scattering angle.

The experimental scattering intensity is converted into a molecular scattering curve.

A theoretical scattering curve is calculated based on an assumed molecular geometry.

The parameters of the theoretical model (bond lengths, bond angles, and vibrational

amplitudes) are refined by a least-squares fitting procedure to obtain the best agreement

with the experimental data.

Principle: X-ray crystallography determines the atomic and molecular structure of a crystal from

the way it diffracts an incident X-ray beam.[6] The diffraction pattern provides information about

the arrangement of atoms within the crystal lattice, including bond lengths and angles in the

solid state.

Generalized Experimental Protocol:

High-quality single crystals of cyanogen iodide are grown, typically by slow evaporation of a

saturated solution or by sublimation.

A suitable crystal is mounted on a goniometer head in an X-ray diffractometer.

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.
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The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are

collected on a detector as the crystal is rotated.

The positions and intensities of the diffraction spots are recorded.

The collected data are processed to determine the unit cell dimensions and space group of

the crystal.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

electron density map.

A molecular model is built into the electron density map and refined against the experimental

data to yield the final atomic coordinates, bond lengths, and bond angles.

Principle: Quantum mechanical calculations, such as ab initio methods and Density Functional

Theory (DFT), are used to predict the molecular structure and properties of cyanogen iodide.

[7][8] These methods solve the Schrödinger equation for the molecule to determine its

minimum energy geometry, vibrational frequencies, dipole moment, and other properties.[8]

Generalized Workflow:

A molecular model of cyanogen iodide is constructed.

A theoretical method (e.g., MP2, CCSD(T), or a DFT functional like B3LYP) and a basis set

(e.g., aug-cc-pVTZ) are chosen.

A geometry optimization calculation is performed to find the lowest energy structure.

A frequency calculation is then performed at the optimized geometry to confirm it is a true

minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

Other molecular properties, such as the dipole moment and rotational constants, can also be

calculated.

The calculated results are compared with experimental data to validate the computational

model.
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Caption: Workflow for the synthesis of cyanogen iodide.

Caption: Linear molecular structure of cyanogen iodide (I-C≡N).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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